

The Nickel-Sulfur System: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Nickel sulfide

Cat. No.: B083322

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the nickel-sulfur (Ni-S) binary phase diagram, a critical tool for understanding the behavior of nickel-containing materials in sulfurous environments. The information presented is essential for researchers in materials science, metallurgy, and catalysis, as well as for professionals in drug development where nickel catalysts may be employed. This document summarizes key quantitative data, details common experimental protocols for phase diagram determination, and provides visualizations of the phase relationships and experimental workflows.

The Nickel-Sulfur Phase Diagram

The equilibrium phase diagram for the nickel-sulfur system illustrates the stable phases present at different temperatures and compositions. The diagram is characterized by several invariant reactions and the formation of multiple **nickel sulfide** compounds. A notable feature is a deep eutectic reaction on the nickel-rich side of the diagram.[\[1\]](#)

Invariant Reactions

The invariant reactions in the Ni-S system are critical points where three phases are in equilibrium. These reactions occur at a constant temperature and are fundamental to understanding the solidification and phase transformation behavior of Ni-S alloys.

Reaction Type	Temperature (°C)	Composition (at. % S)	Phases in Equilibrium
Eutectic	~635	~33.3	$L \leftrightarrow (Ni) + Ni_3S_2$
Peritectic	~806	~44.5	$L + Ni_{1-x}S \leftrightarrow \beta_2$
Peritectoid	~573	~45.5	$\beta_2 + Ni_{1-x}S \leftrightarrow Godlevskite (Ni_7S_6)$
Eutectoid	~524	~46.1	$\beta_2 \leftrightarrow Heazlewoodite (Ni_3S_2) + Godlevskite (Ni_7S_6)$

Note: The values presented are compiled from various sources and may show slight variations depending on the experimental conditions and data interpretation.

Nickel Sulfide Phases

The Ni-S system is comprised of several stable and metastable sulfide phases, each with a distinct crystal structure and range of stability. The most common polymorph of **nickel sulfide** is NiS (millerite), which has a trigonal crystal system with the space group R3m.[2] Other prominent phases include Ni₃S₂ (heazlewoodite), NiS₂ (vaesite), and a variety of non-stoichiometric compounds.

Phase	Chemical Formula	Mineral Name	Crystal System	Space Group
Heazlewoodite	Ni ₃ S ₂	Heazlewoodite	Rhombohedral	R32
Millerite (α -NiS)	NiS	Millerite	Hexagonal	R3m
Millerite (β -NiS)	NiS	Rhombohedral	R3m	
Vaesite	NiS ₂	Vaesite	Cubic	Pa-3
Godlevskite	Ni ₇ S ₆	Godlevskite	Orthorhombic	C222 ₁
Pentlandite Group	(Fe,Ni) ₉ S ₈	Pentlandite	Cubic	Fm-3m

Note: The α -phase of NiS is stable at temperatures above 379 °C and transforms into the β -phase at lower temperatures, a transition accompanied by a 2-4% increase in volume.[3]

Experimental Determination of the Ni-S Phase Diagram

The determination of a phase diagram is a meticulous process involving various experimental techniques to identify phase boundaries and invariant reactions. The primary methods employed for the Ni-S system include Differential Thermal Analysis (DTA), X-ray Diffraction (XRD), and Electron Probe Microanalysis (EPMA).

Differential Thermal Analysis (DTA)

DTA is a thermoanalytic technique used to detect phase transitions by measuring the temperature difference between a sample and an inert reference as they are heated or cooled at a controlled rate.

Experimental Protocol:

- **Sample Preparation:** High-purity nickel and sulfur are weighed and mixed in the desired atomic percentages. The mixture is then sealed in an evacuated quartz tube to prevent oxidation. The sealed tube is heated to a temperature above the liquidus line to ensure complete melting and homogenization, followed by quenching.
- **Apparatus:** A DTA instrument equipped with a high-temperature furnace, a sample holder with thermocouples for both the sample and a reference material (typically Al₂O₃), and a programmable temperature controller.
- **Procedure:**
 - A small amount of the prepared Ni-S alloy is placed in a sample crucible (e.g., alumina or graphite). An equal amount of the inert reference is placed in an identical crucible.
 - The crucibles are placed in the DTA furnace.
 - The system is evacuated and backfilled with an inert gas (e.g., argon) to prevent oxidation.

- The sample is heated and cooled at a controlled rate (e.g., 5-10 °C/min).
- The temperature difference (ΔT) between the sample and the reference is recorded as a function of the sample temperature.
- Data Analysis: Endothermic and exothermic events, such as melting, solidification, and solid-state phase transformations, are identified as peaks on the DTA curve. The onset temperature of these peaks corresponds to the transformation temperatures.

X-ray Diffraction (XRD)

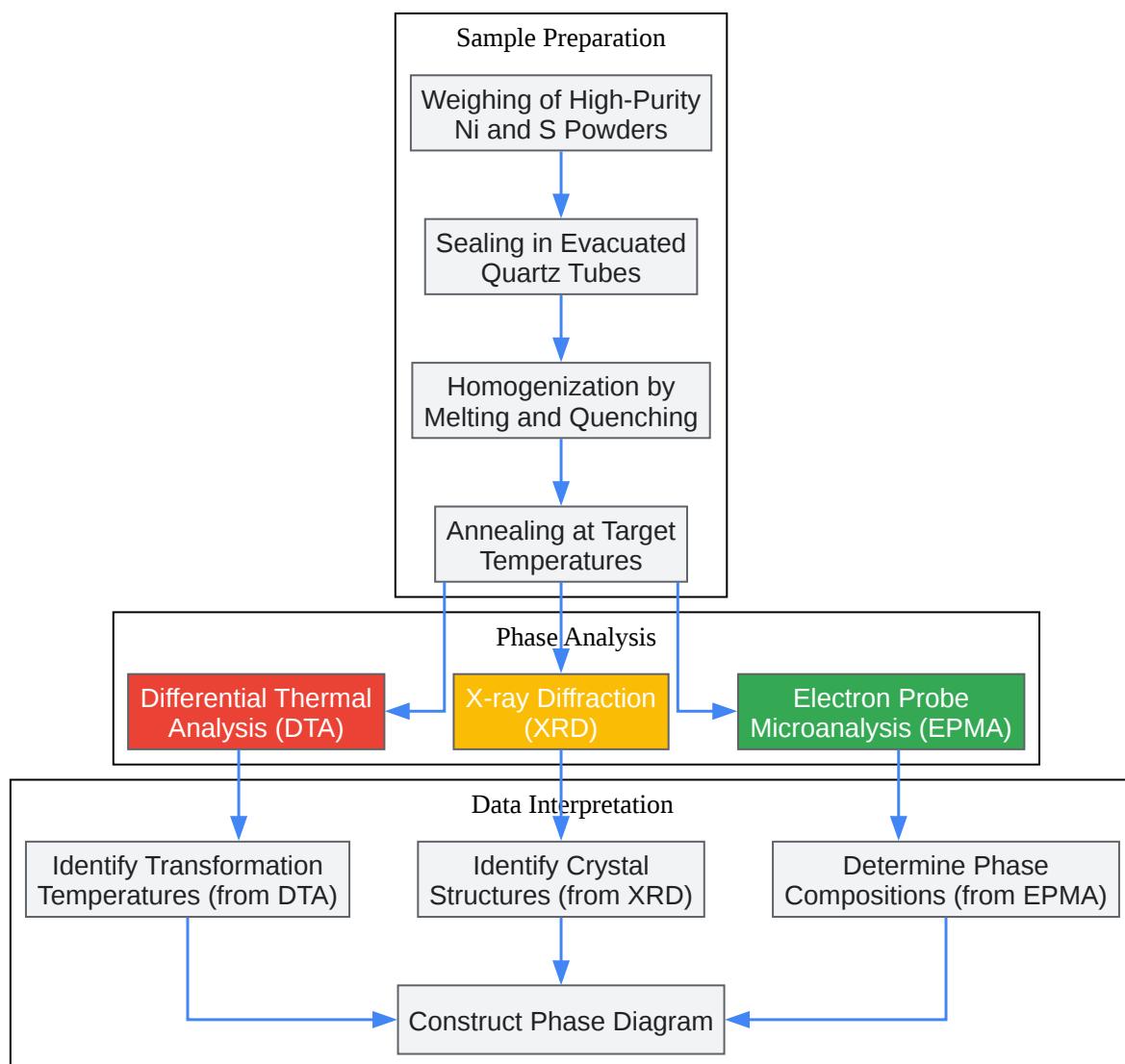
XRD is used to identify the crystal structure of the phases present in the Ni-S alloys at different temperatures and compositions.

Experimental Protocol:

- Sample Preparation: Ni-S alloys of various compositions are prepared and annealed at specific temperatures for extended periods to achieve equilibrium. The samples are then quenched to retain the high-temperature phases at room temperature. For analysis, the samples are ground into a fine powder.
- Apparatus: A powder X-ray diffractometer with a monochromatic X-ray source (e.g., Cu K α radiation).
- Procedure:
 - The powdered sample is mounted on a sample holder.
 - The sample is scanned over a range of 2θ angles.
 - The diffraction pattern, a plot of intensity versus 2θ , is recorded.
- Data Analysis: The positions and intensities of the diffraction peaks are compared to standard diffraction patterns from databases (e.g., the JCPDS-ICDD database) to identify the phases present in the sample.

Electron Probe Microanalysis (EPMA)


EPMA is a microanalytical technique used to determine the elemental composition of small volumes of a solid material, making it ideal for determining the composition of individual phases and the location of phase boundaries.


Experimental Protocol:

- **Sample Preparation:** Samples are prepared as for XRD, but instead of being ground, they are mounted in an epoxy resin, polished to a mirror finish, and coated with a thin layer of carbon to ensure electrical conductivity.
- **Apparatus:** An electron probe microanalyzer equipped with wavelength-dispersive X-ray spectrometers (WDS).
- **Procedure:**
 - The prepared sample is placed in the EPMA chamber under high vacuum.
 - A focused beam of high-energy electrons is directed at a specific point on the sample surface.
 - The electron beam excites the atoms in the sample, causing them to emit characteristic X-rays.
 - The WDS system analyzes the wavelengths and intensities of the emitted X-rays to determine the elemental composition at that point.
 - Multiple points within each phase are analyzed to determine its composition. Line scans across phase boundaries are also performed.
- **Data Analysis:** The quantitative compositional data is used to accurately map the phase boundaries on the phase diagram.

Visualizations

Nickel-Sulfur Phase Diagram

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Nickel sulfide - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [The Nickel-Sulfur System: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b083322#phase-diagram-of-the-nickel-sulfur-system>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com